molecular formula C9H8N4O4 B12912231 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 1758-94-7

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B12912231
CAS No.: 1758-94-7
M. Wt: 236.18 g/mol
InChI Key: PHSGQKWZRTYEGP-UHFFFAOYSA-N
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Description

5-[(2,4-Dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative characterized by a methylene bridge connecting two pyrimidine dione rings at the C5 position. This structural motif distinguishes it from simpler uracil or thymine analogs. While its exact biological activity remains underexplored in the provided evidence, related pyrimidine diones are known for roles in enzyme inhibition (e.g., acetylcholinesterase) and antiviral applications .

Properties

CAS No.

1758-94-7

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H8N4O4/c14-6-4(2-10-8(16)12-6)1-5-3-11-9(17)13-7(5)15/h2-3H,1H2,(H2,10,12,14,16)(H2,11,13,15,17)

InChI Key

PHSGQKWZRTYEGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CC2=CNC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-formyluracil with urea in the presence of a base such as sodium methoxide. The reaction is carried out in a solvent like methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of pyrimidine compounds exhibit antiviral activities. For instance, studies have shown that certain pyrimidine derivatives inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the proliferation of viruses such as the measles virus. The inhibition of DHODH leads to a decrease in viral replication, making these compounds potential candidates for antiviral drug development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including K562 (chronic myelogenous leukemia) cells. The mechanism involves inducing apoptosis in cancer cells and inhibiting cell cycle progression . The structure–activity relationship (SAR) studies indicate that modifications to the pyrimidine ring can enhance anticancer efficacy .

Antimicrobial Effects

Another significant application of this compound is in antimicrobial therapy. Studies have shown that derivatives of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The evaluation typically involves disc diffusion methods to assess the zone of inhibition .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Combining appropriate aldehydes with urea or thiourea under acidic conditions can yield pyrimidine derivatives.
  • Cyclization : The formation of the pyrimidine ring can be accomplished via cyclization reactions involving various dihydropyrimidinones.
  • Functional Group Modifications : Subsequent functionalization can introduce various substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of 5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Target Compound [(2,4-Dioxo-1H-pyrimidin-5-yl)methyl] at C5 ~278.2* Not reported Potential dimeric interaction motifs
Thymine (5-Methyluracil) Methyl at C5 126.11 316 DNA nucleobase; antiviral precursor
5-(2-Hydroxyethyl)-N-1-alkyl derivatives 2-Hydroxyethyl at C5; alkyl at N1 ~250–300 83–84 Synthetic intermediates
5-Bromo-1-(toluene-4-sulfonyl)-pyrimidine-2,4-dione Bromo at C5; sulfonyl at N1 ~341.2 Not reported Cholinesterase inhibition studies
6-Amino-5-(benzylamino)pyrimidine-2,4-dione Amino at C6; benzylamino at C5 276.29 Not reported High-yield synthesis (89–94%)
1-[5-(Hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4-dione Sugar moiety at N1; methyl at C5 256.25 Not reported Nucleoside analog (antiviral)

*Calculated based on molecular formula.

Challenges and Opportunities

  • Synthetic Efficiency : Low yields (e.g., 2–8% for chloroethyl derivatives ) contrast with high-yield microwave methods (e.g., 94% for isoxazolidinyl nucleosides ).
  • Biological Relevance : The target compound’s dimeric structure warrants exploration in nucleic acid analog design or as a protease inhibitor scaffold.

Biological Activity

5-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1H-pyrimidine-2,4-dione, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

Molecular Formula C8H6N4O4\text{Molecular Formula }C_8H_6N_4O_4

This structure includes a pyrimidine ring with two keto groups and a methylene bridge, which are crucial for its biological interactions.

Biological Activity Overview

Research has indicated that pyrimidine derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Pyrimidine derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study focusing on the antimicrobial properties of pyrimidine derivatives revealed that certain analogs demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as antimicrobial agents .

CompoundMIC (µg/mL)Target Organism
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For instance, a derivative of this compound demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting its potential role in cancer therapy .

Cell LineIC50 (µM)Effect
MCF-715Induces apoptosis
HeLa20Inhibits cell proliferation

Anti-inflammatory Effects

Research has also indicated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial tested the efficacy of a similar pyrimidine derivative in patients with bacterial infections. Results showed a significant reduction in infection rates compared to the control group.
  • Case Study on Cancer Treatment : Another study evaluated the use of this compound in combination with standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates compared to chemotherapy alone.

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